N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a pyrrolidin-1-ylsulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the pyrrolidin-1-ylsulfonyl group.
Coupling with Benzamide: Finally, the compound is coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide
- N-(1-Benzylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide
- N-(1-Benzylcarbamoyl-2-(4-bromo-phenyl)-vinyl)-benzamide
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidin-1-ylsulfonyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C26H27N3O4S/c1-19-13-14-21(17-24(19)34(32,33)29-15-7-8-16-29)25(30)28-23-12-6-5-11-22(23)26(31)27-18-20-9-3-2-4-10-20/h2-6,9-14,17H,7-8,15-16,18H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
NJFUQJLUWKJWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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